3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
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Overview
Description
3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of an iodine atom at the 3-position and a cyano group at the 5-position makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
The synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves the formation of the pyrazolopyridine core followed by the introduction of the iodine and cyano groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 5-aminopyrazoles with aryl methyl ketones and malononitrile in the presence of iodine can lead to the formation of the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Cyclization Reactions: The cyano group at the 5-position can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or receptors, thereby affecting cellular pathways and processes. For example, it has been studied as an inhibitor of tropomyosin receptor kinases, which are involved in cell proliferation and differentiation . The compound’s interaction with these molecular targets can lead to the modulation of downstream signaling pathways, ultimately affecting cell behavior and function .
Comparison with Similar Compounds
3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile can be compared with other pyrazolopyridine derivatives, such as:
3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile: Similar structure but with a chlorine atom instead of iodine, which may affect its reactivity and biological activity.
3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile: Contains a bromine atom, which can also influence its chemical and biological properties.
3-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile:
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-iodo-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3IN4/c8-6-5-1-4(2-9)3-10-7(5)12-11-6/h1,3H,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLFOYGIWBCTKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)I)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3IN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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